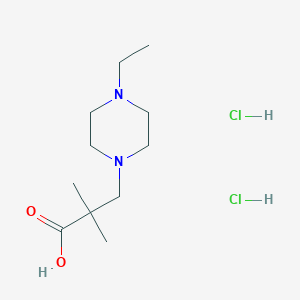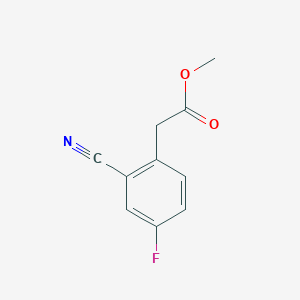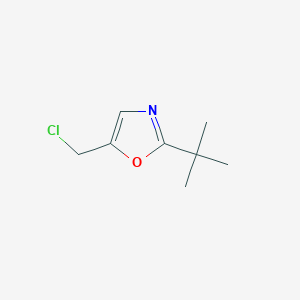![molecular formula C8H13NO3 B1412679 Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate CAS No. 2177263-44-2](/img/structure/B1412679.png)
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Übersicht
Beschreibung
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate, commonly referred to as Cis-Methyl Hexahydro-Furo[3,4-C]Pyrrole-3A-Carboxylate, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the furo[3,4-c]pyrrole class of compounds, which are known for their ability to form strong carbon-carbon bonds. Cis-Methyl Hexahydro-Furo[3,4-C]Pyrrole-3A-Carboxylate is highly stable and can be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Application in Natural Product Synthesis
Cis-Methyl Hexahydro-1H-Furo[3,4-c]Pyrrole-3a-Carboxylate and its derivatives are utilized in the synthesis of natural product-like structures. For instance, the ring rearrangement metathesis (RRM) of certain diastereomer mixtures leads to the formation of difficult-to-obtain cyclopenta[b]furo[2,3-c]pyrroles, which are significant in the realm of natural product synthesis. Remarkably, this process showcases the diastereoselectivity and efficiency of novel Hoveyda–Grubbs-type catalysts in facilitating such transformations (Antonova et al., 2020).
Role in Organic Synthesis and Chemical Reactions
The compound and its related structures are pivotal in various organic synthesis processes. For instance, they undergo oxirane ring opening by heterocyclic amines, leading to the production of N-2-hydroxy-3-heteroaminopropyl-substituted compounds, or they can participate in reactions to form substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001). Such chemical transformations highlight the compound's versatility in organic chemistry, particularly in constructing complex and diverse molecular frameworks.
Contribution to Molecular Aromaticity Studies
The molecular and crystal structures of derivatives of this compound have been extensively studied, providing valuable insights into the aromatic character of these systems. Through X-ray diffraction and computational studies, researchers have elucidated the topological nature and substituent effects on the stability and aromaticity of these compounds. Such studies are crucial for understanding the fundamental aspects of aromaticity and molecular stability (Cyrański et al., 2001).
Advances in Medicinal Chemistry and Drug Design
The compound and its derivatives are instrumental in the design and synthesis of new pharmacologically relevant structures. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves the transformation of the carboxylic acid group of certain intermediates into cyclic aminomethyl groups, yielding compounds that incorporate pharmacologically interesting fragments (Kandinska et al., 2006). Such endeavors are pivotal for discovering new therapeutic agents and understanding the structure-activity relationships of bioactive molecules.
Eigenschaften
IUPAC Name |
methyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNCDZHEPMKBIQ-XPUUQOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CNC[C@H]1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)





![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)
![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)


![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)